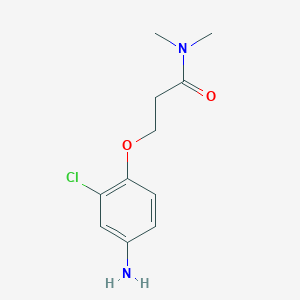

3-(4-amino-2-chlorophenoxy)-N,N-dimethylpropanamide

Description

3-(4-Amino-2-chlorophenoxy)-N,N-dimethylpropanamide is a substituted propanamide derivative featuring a phenoxy group with amino (NH₂) and chloro (Cl) substituents at the 4- and 2-positions, respectively, and an N,N-dimethylamide moiety. The compound’s synthesis typically involves coupling reactions between acyl chlorides and amines or nucleophilic aromatic substitutions .

Properties

IUPAC Name |

3-(4-amino-2-chlorophenoxy)-N,N-dimethylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN2O2/c1-14(2)11(15)5-6-16-10-4-3-8(13)7-9(10)12/h3-4,7H,5-6,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAIBRLYLERAELR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)CCOC1=C(C=C(C=C1)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitration-Reduction Pathway

4-Amino-2-chlorophenol is synthesized via nitration of 2-chlorophenol followed by catalytic hydrogenation:

Direct Amination via Buchwald-Hartwig Coupling

Palladium-catalyzed amination of 2-chlorophenyl bromide with ammonia:

Yield: 60–65%.

Synthesis of 3-Halo-N,N-Dimethylpropanamide

Propionamide Halogenation

Reacting N,N-dimethylpropionamide with phosphorus tribromide (PBr₃):

Conditions: 0–5°C, anhydrous dichloromethane, 4 h.

Yield: 88%.

Hydroxy-to-Halo Conversion

3-Hydroxy-N,N-dimethylpropanamide treated with thionyl chloride (SOCl₂):

Yield: 82%.

Ether Bond Formation Strategies

Williamson Ether Synthesis

Reaction :

Conditions :

Limitations :

-

Competing O- vs. N-alkylation requires careful base selection.

-

Amino group protection (e.g., acetylation) may be necessary to prevent side reactions.

Mitsunobu Reaction

Reaction :

Conditions :

-

Solvent: THF, 0°C → rt, 6 h.

-

Reagents: Diisopropyl azodicarboxylate (DIAD, 1.2 eq.), triphenylphosphine (1.2 eq.).

Yield : 68%.

Advantages :

-

Stereospecific ether formation without racemization.

-

No need for pre-halogenated intermediates.

Amide Coupling via Carbodiimide Chemistry

DCC-Mediated Coupling

Synthesizing the target compound from 3-(4-amino-2-chlorophenoxy)propanoic acid and dimethylamine:

Azide Coupling Method

Reaction :

Conditions :

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Reaction Time | Key Advantages | Limitations |

|---|---|---|---|---|

| Williamson Ether | 74 | 12 h | High scalability | Requires halogenated intermediates |

| Mitsunobu Reaction | 68 | 6 h | No pre-halogenation | Costly reagents (DIAD, PPh₃) |

| DCC-Mediated Coupling | 75 | 24 h | Direct amide formation | Sensitivity to moisture |

| Azide Coupling | 65 | 12 h | Mild conditions | Hazardous intermediate (azide) |

Optimization Strategies and Challenges

Solvent and Base Selection

Chemical Reactions Analysis

Types of Reactions

3-(4-amino-2-chlorophenoxy)-N,N-dimethylpropanamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The chlorophenoxy group can be reduced to form phenol derivatives.

Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles such as sodium hydroxide and alkyl halides are used under basic conditions.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Phenol derivatives.

Substitution: Hydroxyl or alkyl-substituted derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research has indicated that compounds with the dimethylamine pharmacophore, similar to 3-(4-amino-2-chlorophenoxy)-N,N-dimethylpropanamide, exhibit notable antimicrobial properties. Studies have demonstrated efficacy against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .

2. Anticancer Properties

The compound's structure allows it to interact with biological targets involved in tumor growth and metastasis. Preliminary studies indicate that derivatives of this compound may inhibit cancer cell proliferation, making it a candidate for further research in cancer therapeutics .

3. Drug Delivery Systems

Due to its unique chemical structure, this compound can be utilized in drug delivery systems. It can enhance the solubility and bioavailability of poorly soluble drugs, thereby improving therapeutic outcomes in clinical settings .

Agricultural Applications

1. Herbicidal Activity

3-(4-amino-2-chlorophenoxy)-N,N-dimethylpropanamide has been studied for its herbicidal properties. It acts by inhibiting specific enzymatic pathways in plants, leading to effective weed control without harming crops .

Biochemical Research

In biochemical applications, this compound serves as a valuable tool for proteomics research. Its ability to modify proteins through covalent bonding makes it useful for studying protein interactions and functions .

Case Studies

Mechanism of Action

The mechanism of action of 3-(4-amino-2-chlorophenoxy)-N,N-dimethylpropanamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chlorophenoxy group can interact with hydrophobic regions of proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table highlights key structural analogues and their differences:

Key Observations :

- Electron-Donating vs. Withdrawing Groups: The amino group (NH₂) in the target compound enhances solubility via hydrogen bonding, while the chloro (Cl) increases lipophilicity and metabolic stability .

Physicochemical Properties

Crystallinity : The target compound’s crystal packing may resemble 3-Chloro-N-(4-methoxyphenyl)propanamide, which exhibits N–H···O and C–H···O interactions .

Biological Activity

3-(4-amino-2-chlorophenoxy)-N,N-dimethylpropanamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The compound has a distinct chemical structure characterized by an amine group, a chlorophenoxy moiety, and a dimethylpropanamide backbone. Its molecular formula is C12H16ClN2O2, and it possesses a molecular weight of approximately 256.72 g/mol.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit diverse biological activities, including antimalarial, anti-inflammatory, and anticancer properties. The specific biological activity of 3-(4-amino-2-chlorophenoxy)-N,N-dimethylpropanamide has been explored through various in vitro assays.

Antimalarial Activity

In a study examining the antimalarial properties of phenoxyanilide derivatives, compounds structurally related to 3-(4-amino-2-chlorophenoxy)-N,N-dimethylpropanamide were evaluated against Plasmodium falciparum. The results indicated varying degrees of inhibition on parasite growth. For instance, one derivative exhibited a 31% reduction in parasite proliferation after a prolonged incubation period of 96 hours, suggesting potential slow-acting antimalarial properties .

| Compound | Inhibition Rate (%) | Incubation Time (h) |

|---|---|---|

| Compound 5 | 22% | 48 |

| Compound 16 | 31% | 96 |

Cytotoxicity Assays

Further investigations into the cytotoxic effects of this class of compounds revealed that while some derivatives showed promising results against cancer cell lines, the specific cytotoxicity profile for 3-(4-amino-2-chlorophenoxy)-N,N-dimethylpropanamide remains underexplored. Preliminary assays suggest that modifications to the core structure significantly affect cytotoxicity and selectivity towards cancer cells .

Structure-Activity Relationship (SAR)

The biological activity of phenoxyanilide derivatives can be significantly influenced by structural modifications. Substituents on the aromatic ring and variations in the amide group have been shown to alter receptor binding affinity and biological efficacy. For example, the presence of amino and chloro groups has been correlated with enhanced binding to specific targets within cellular pathways .

Case Studies

- Antiplasmodial Activity : A series of derivatives were tested for their efficacy against P. falciparum. The findings highlighted that while some compounds demonstrated significant inhibition rates, others failed to show any activity, indicating the importance of structural optimization in drug design .

- Cytotoxicity in Cancer Models : In vitro studies on various cancer cell lines demonstrated that certain modifications could lead to increased cytotoxic effects. However, further research is needed to establish a clear link between structure and activity for this specific compound .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(4-amino-2-chlorophenoxy)-N,N-dimethylpropanamide?

- Methodological Answer : The compound is typically synthesized via nucleophilic aromatic substitution or coupling reactions. For example, a route involving the reaction of 4-amino-2-chlorophenol with a brominated or chlorinated propanamide derivative (e.g., 2-bromo-N,N-dimethylpropanamide) under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C for 12–24 hours yields the target compound. Post-synthesis purification involves column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol/water .

Q. How is the compound characterized using spectroscopic methods?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ confirm substituent positions. The aromatic protons of the 4-amino-2-chlorophenyl group appear as doublets (δ 6.8–7.2 ppm), while N,N-dimethyl groups show singlets at δ 2.8–3.1 ppm.

- Mass Spectrometry : High-resolution ESI-MS provides molecular ion peaks (e.g., [M+H]⁺ at m/z 283.08 for C₁₁H₁₄ClN₂O₂).

- X-ray Crystallography : Single-crystal analysis reveals torsion angles (e.g., C—O—C—N ≈ 120°) and hydrogen-bonding networks (N—H⋯O interactions with bond lengths ~2.8 Å) .

Advanced Research Questions

Q. How can one optimize reaction conditions to improve yields in the synthesis of this compound?

- Methodological Answer : Yield optimization requires systematic parameter testing:

- Catalyst Screening : Transition-metal catalysts (e.g., CuI for Ullmann coupling) enhance coupling efficiency.

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility of aromatic intermediates.

- Temperature Control : Microwave-assisted synthesis at 120°C reduces reaction time from 24 hours to 2–4 hours, minimizing side-product formation.

- Purification : Use preparative HPLC (C18 column, acetonitrile/water with 0.1% TFA) to isolate high-purity (>98%) product .

Q. What are the challenges in resolving stereochemical outcomes during synthesis?

- Methodological Answer : The compound lacks chiral centers, but byproducts from incomplete substitution (e.g., di-substituted phenyl derivatives) may form. Strategies include:

- Reaction Monitoring : TLC (silica gel, UV detection) at 30-minute intervals to track intermediate formation.

- Regioselectivity Control : Electron-donating groups (e.g., -NH₂) direct substitution to the para position, while steric hindrance from -Cl limits ortho byproducts. Computational modeling (DFT) predicts activation energies for competing pathways .

Q. How do hydrogen-bonding interactions influence the compound’s crystal structure and stability?

- Methodological Answer : X-ray diffraction studies reveal that N—H⋯O hydrogen bonds (2.7–2.9 Å) between the amide group and adjacent molecules form infinite chains along the c-axis. Weak van der Waals interactions (3.3–3.5 Å) between chlorophenyl rings contribute to layered packing. Stability under ambient conditions is attributed to this robust supramolecular architecture. Thermal gravimetric analysis (TGA) shows decomposition >200°C, correlating with disrupted H-bond networks .

Q. What strategies mitigate contradictions in spectroscopic data across different studies?

- Methodological Answer : Discrepancies in NMR shifts (e.g., δ variation >0.2 ppm) often arise from solvent polarity or pH. Standardization steps:

- Internal Referencing : Use TMS or residual solvent peaks (e.g., DMSO-d₆ at δ 2.50 ppm) for calibration.

- pH Control : Dissolve the compound in buffered D₂O (pH 7.4) to stabilize protonation states.

- Cross-Validation : Compare data with computationally predicted shifts (e.g., ACD/Labs or ChemDraw simulations) .

Methodological Guidelines

- Synthesis : Prioritize anhydrous conditions to prevent hydrolysis of the amide group.

- Characterization : Combine multiple techniques (e.g., XRD for conformation, FTIR for functional groups) to resolve ambiguous data.

- Data Reporting : Include detailed crystallographic parameters (space group, unit cell dimensions) and refinement statistics (R-factor, wR₂) for reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.